

Application Notes and Protocols: Visualization of Sigma-2 Receptors using Confocal Microscopy

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Compound of Interest

Compound Name: SA-16

Cat. No.: B610641

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Note on the Target Compound: The specific compound "**SA-16**" was not readily identifiable in the scientific literature as a fluorescent probe for sigma-2 receptors. Therefore, these application notes and protocols have been developed using a well-characterized and published fluorescent sigma-2 receptor ligand, SW120, as a representative example. All data and methodologies provided herein pertain to SW120 and the sigma-2 receptor.

Introduction to SW120 and the Sigma-2 Receptor

The sigma-2 receptor, now identified as transmembrane protein 97 (TMEM97), is a key biomarker in proliferative cells, including a variety of tumor cell lines.[1] Its overexpression in cancer cells has made it a significant target for both diagnostic imaging and therapeutic intervention in drug development.[2][3][4]

SW120 is a novel, high-affinity, and selective fluorescent ligand designed to bind to the sigma-2 receptor.[5][6][7] It is composed of a sigma-2 receptor-avid core structure conjugated to the fluorophore 4-nitro-2,1,3-benzoxadiazole (NBD).[8] The fluorescence of SW120 allows for the direct visualization of sigma-2 receptor localization and trafficking within cells using techniques such as confocal microscopy.[5][9][10] Studies have shown that the uptake of SW120 correlates with the expression of the proliferation marker Ki-67, making it a valuable tool for imaging and quantifying cell proliferation.[5][9]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of SW120 with confocal microscopy to study sigma-2 receptor biology.

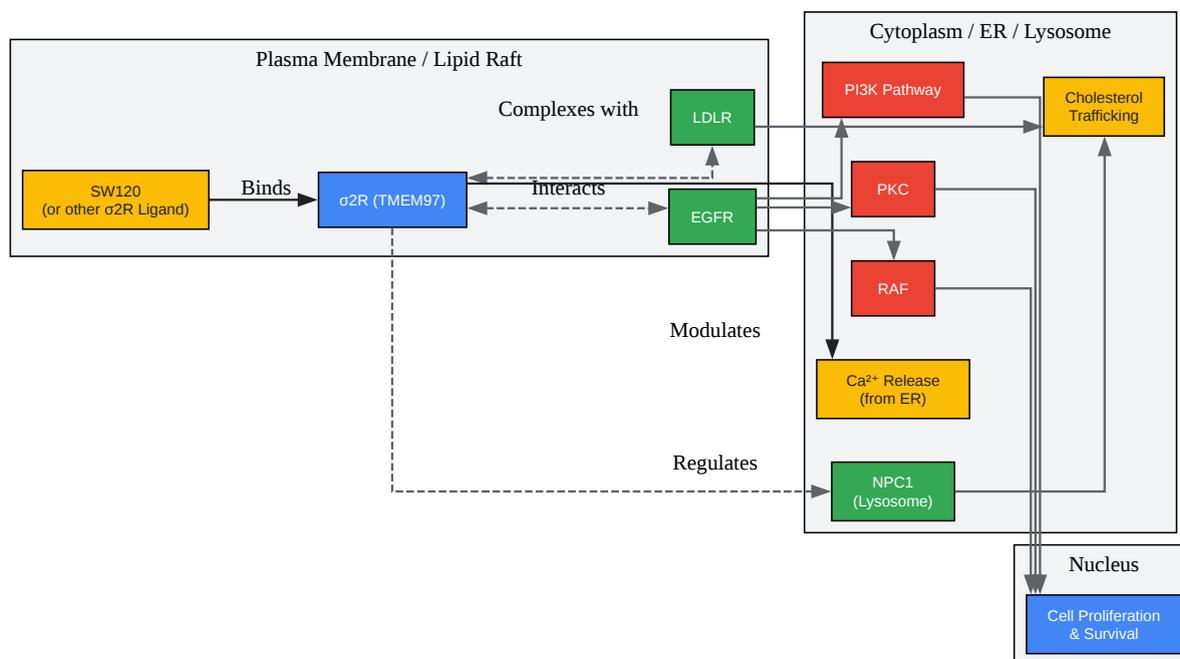
Quantitative Data for SW120

The following table summarizes the key quantitative parameters for the fluorescent probe SW120, providing essential data for experimental design and data interpretation.

Parameter	Value	Reference
Binding Affinity (K _i)		
Sigma-2 Receptor (σ 2R)	11 nM	[5][7][10]
Sigma-1 Receptor (σ 1R)	450 nM	[5][7][10]
Fluorescence Properties		
Excitation Maximum (λ_{ex})	~470 nm	[8][10]
Emission Maximum (λ_{em})	~530 nm	[8][10]
Physicochemical Properties		
Molar Extinction Coefficient	12,188 M ⁻¹ cm ⁻¹	[10]

Sigma-2 Receptor (TMEM97) Signaling Pathways

The sigma-2 receptor (TMEM97) is involved in multiple cellular signaling pathways, primarily related to cell proliferation and cholesterol homeostasis. Ligand binding can modulate these pathways, leading to various cellular responses. The diagram below illustrates some of the key known interactions and downstream effects.



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Sigma-2 Receptor (TMEM97) Signaling Pathways.

Experimental Protocols

Cell Culture and Plating for Microscopy

- Cell Lines: Use cell lines known to express the sigma-2 receptor (e.g., MDA-MB-435, EMT-6).
- Culture Conditions: Culture cells in their recommended complete medium at 37°C in a humidified atmosphere with 5% CO₂.

- Plating: For confocal microscopy, seed cells onto sterile glass coverslips or in glass-bottom imaging dishes. A target confluency of 50-70% at the time of staining is recommended to ensure good cell morphology without overcrowding.[11]

Protocol for Staining of Live Cells with SW120

This protocol is for visualizing SW120 uptake and localization in living cells.

Materials:

- SW120 stock solution (1 mM in DMSO)
- Complete cell culture medium, pre-warmed to 37°C
- Phosphate-Buffered Saline (PBS), pre-warmed to 37°C
- Optional: Nuclear counterstain (e.g., Hoechst 33342)
- Optional: Organelle-specific fluorescent trackers (e.g., MitoTracker™, ER-Tracker™)

Procedure:

- Prepare Staining Solution: Dilute the SW120 stock solution in pre-warmed complete cell culture medium to a final working concentration of 50-100 nM.[6]
- Cell Staining: Remove the existing culture medium from the cells and replace it with the SW120 staining solution.
- Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.[6] The optimal incubation time may vary between cell lines and should be determined empirically.
- Washing: Gently remove the staining solution and wash the cells three times with pre-warmed PBS to remove any unbound SW120.[6]
- Counterstaining (Optional): If using a nuclear or organelle counterstain, follow the manufacturer's protocol for incubation and washing.

- Imaging: After the final wash, add fresh pre-warmed medium or PBS to the cells. Proceed immediately to confocal imaging. For live-cell imaging, use a microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂.

Protocol for Staining of Fixed Cells with SW120

This protocol is suitable for experiments where live-cell imaging is not required and for co-staining with antibodies (immunofluorescence).

Materials:

- SW120 stock solution (1 mM in DMSO)
- Complete cell culture medium
- PBS
- 4% Paraformaldehyde (PFA) in PBS
- Mounting medium

Procedure:

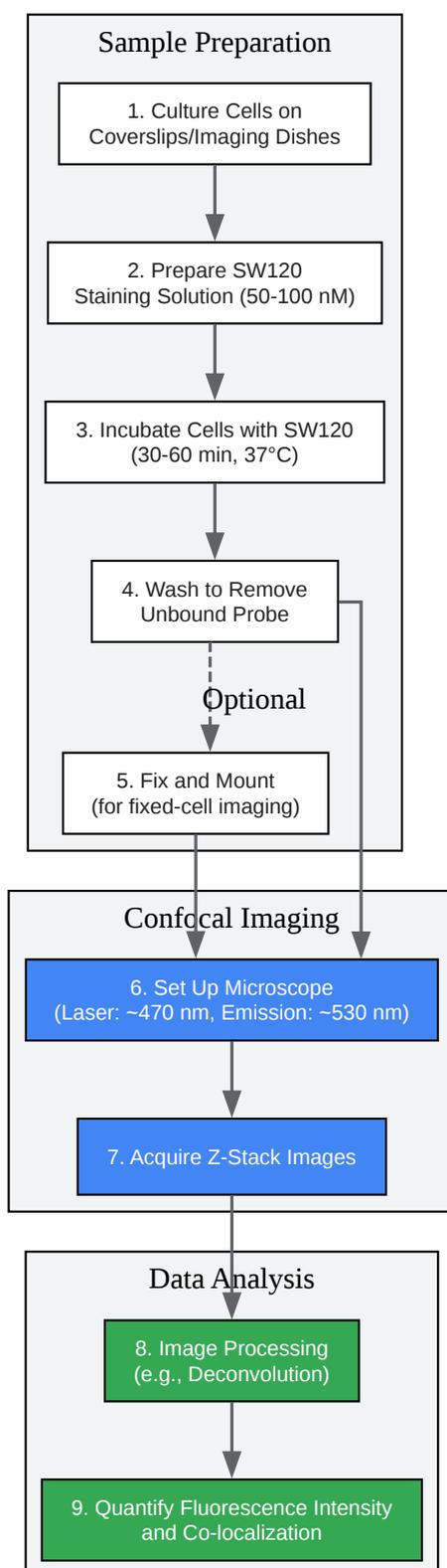
- Stain Live Cells: Follow steps 1-4 of the live-cell staining protocol (4.2).
- Fixation: After washing, fix the cells by incubating with 4% PFA for 15 minutes at room temperature.^[6]
- Washing: Gently wash the cells three times with PBS for 5 minutes each.
- Permeabilization (for Immunofluorescence): If co-staining with intracellular antibodies, permeabilize the cells with 0.1% Triton™ X-100 in PBS for 10 minutes.
- Immunofluorescence (Optional): Proceed with standard immunofluorescence protocols for blocking, primary, and secondary antibody incubations.
- Mounting: Carefully mount the coverslip onto a microscope slide using an appropriate mounting medium, with DAPI if nuclear staining is desired.^{[6][11]} Seal the edges of the

coverslip with nail polish.

- Imaging: Visualize the stained cells using a confocal microscope.

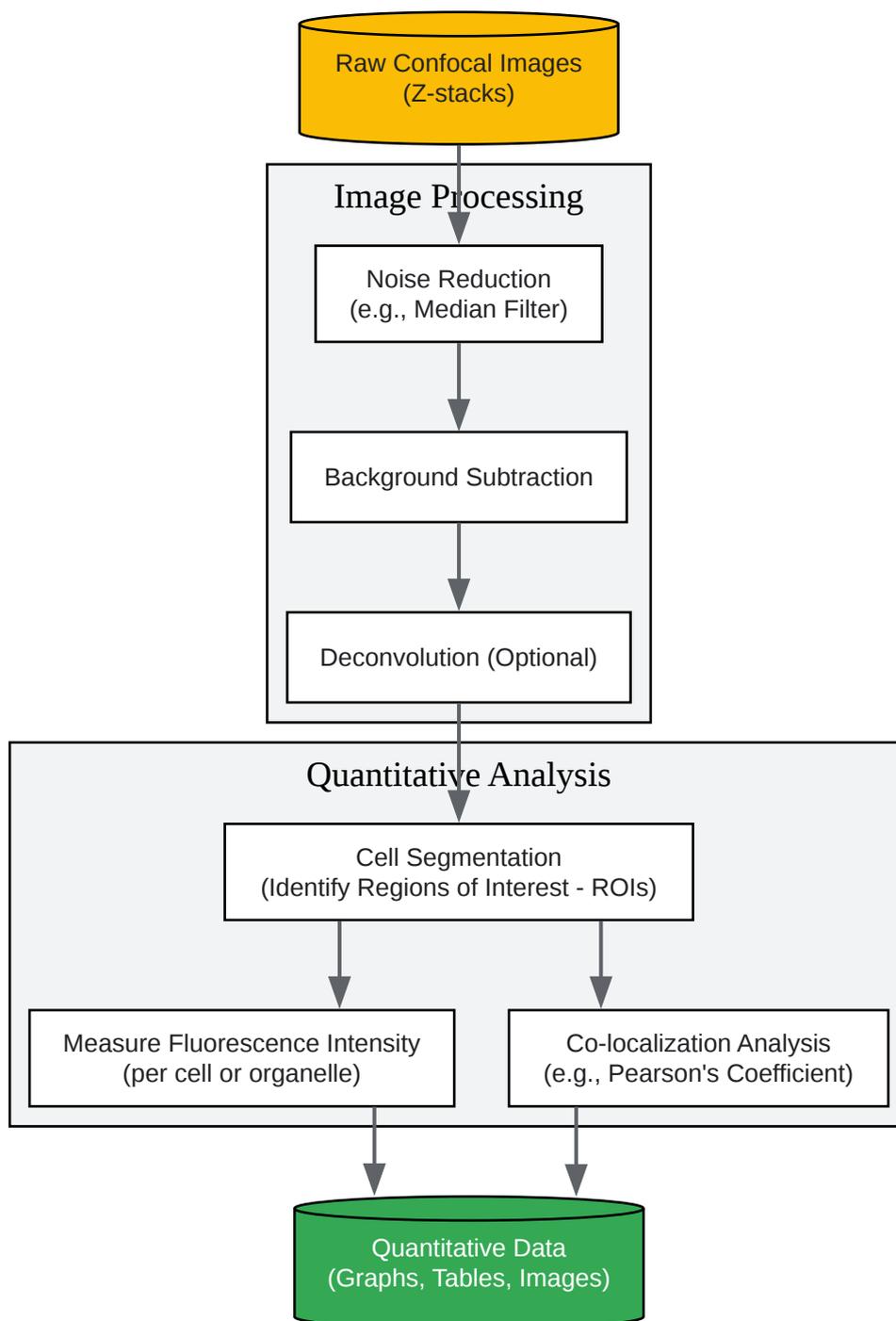
Experimental and Data Analysis Workflows

The following diagrams provide a high-level overview of the experimental and data analysis workflows for a typical confocal microscopy experiment using SW120.



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Experimental Workflow for SW120 Confocal Microscopy.



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Data Analysis Workflow for Quantitative Confocal Imaging.

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